molecular formula C13H23NO3 B13469408 tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate

tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate

Cat. No.: B13469408
M. Wt: 241.33 g/mol
InChI Key: XYBBNXIVNWNJSG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl ketone derivative. The reaction is usually carried out under mild conditions using a suitable catalyst. For example, the reaction can be catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is unique due to its specific structure, which combines a cyclopentyl ring with a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(8-9-15)10-6-4-5-7-10/h9-11H,4-8H2,1-3H3,(H,14,16)

InChI Key

XYBBNXIVNWNJSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1CCCC1

Origin of Product

United States

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